molecular formula C12H18N2O3 B565087 Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 CAS No. 1216997-10-2

Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4

Cat. No. B565087
M. Wt: 242.311
InChI Key: ZLZZAXUKBHFTHA-YQUBHJMPSA-N
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Safety And Hazards

Specific safety and hazard information for Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 is not readily available. However, diethylamine, a related compound, has low toxicity, but the vapor causes transient impairment of vision3.


Future Directions

Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 is a biochemical used for proteomics research1. Its future directions may involve its continued use in this field, as well as potential applications in other areas of biochemical research.


Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and safety data sheets.


properties

IUPAC Name

1,1,2,2-tetradeuterio-N,N-diethyl-2-(4-nitrophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-3-13(4-2)9-10-17-12-7-5-11(6-8-12)14(15)16/h5-8H,3-4,9-10H2,1-2H3/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZZAXUKBHFTHA-YQUBHJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)[N+](=O)[O-])N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4

Synthesis routes and methods I

Procedure details

To a cold solution of 41.8 g of 4-nitrophenol in 250 ml of DMF was added 16.0 g of a 57% dispersion of sodium hydride in mineral oil, followed by 46.0 g of 2-diethylaminoethyl chloride. After 20 hours, the mixture was filtered, freed of solvent by evaporation under reduced pressure, the residue dissolved in ether and washed with water. Extraction with 2N hydrochloric acid and basification of the extract gave N,N-diethyl-2-(4-nitrophenoxy)ethanamine.
Quantity
41.8 g
Type
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0 (± 1) mol
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250 mL
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46 g
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Synthesis routes and methods II

Procedure details

4-Nitrophenoxy sodium dihydrate (29.39 g), 2-(diethylamino)ethylchloride hydrochloride (25.60 g), potassium carbonate (30.17 g) and water (60 ml) were added into xylene (100 ml) and the mixture was heat-refluxed for 2 hours while mixing and continuously removing water by azeotropic distillation. After reaction, insolubles were removed by filtration. Filtrate was added with ethyl acetate (100 ml) and extracted 3 times with 1N HCl (100 ml). Aqueous layer was adjusted to pH 10 with 1N sodium hydroxide and oily substance separated was extracted 3 times with ethyl acetate (100 ml). Ethyl acetate solution was dehydrated with anhydrous magnesium sulfate and concentrated to obtain N,N-diethyl-2-(4-nitrophenoxy)ethylamine (28.19 g) as color-less oily substance.
Quantity
29.39 g
Type
reactant
Reaction Step One
Quantity
25.6 g
Type
reactant
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30.17 g
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reactant
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Quantity
60 mL
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100 mL
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solvent
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Synthesis routes and methods III

Procedure details

To the solution of 8.0 g (51 mMol) of 1-chloro-4-nitrobenzene and 6.0 g (6.8 mL; 51 mMol) of 2-diethylamino-ethanol in 50 mL of DMF at 0° C. is added 2.7 g of NaH portionwise over 2 h. After stirring another hour at rt, the reaction mixture is poured onto 300 mL of water and stirred. After filtering off some crystalline product, the aqeous layers are extracted with ethyl acetate. The combined organic layers are dried and evaporated to obtain diethyl-[2-(4-nitro-phenoxy)-ethyl]-amine. Title compound: ES-MS: 239 [M+H]+; single peak at tR=5.1 min (System 2).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
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reactant
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Quantity
2.7 g
Type
reactant
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Quantity
50 mL
Type
solvent
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Quantity
300 mL
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reactant
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Synthesis routes and methods IV

Procedure details

88.7 g (515.41 mmol) of (2-chloroethyl)diethylamine hydrochloride are added at ambient temperature to a suspension of 71.7 g (515.41 mmol) of p-nitrophenol and 284.94 g (2.061 mol) of potassium carbonate in 600 mL DMF and the reaction mixture is heated to 80° C. for 8 hours. The reaction mixture is evaporated down and the residue poured onto water and extracted with ethyl acetate. The organic phase is extracted three times with water and dried over sodium sulfate. The desiccant is filtered off and the filtrate is evaporated down. Yield: 110.52 g (90% of theory); C12H18N2O3 (M=238.28); Rf value: 0.52 (silica gel, dichloromethane/methanol (10:1)).
Quantity
88.7 g
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reactant
Reaction Step One
Quantity
71.7 g
Type
reactant
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284.94 g
Type
reactant
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Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

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